molecular formula C21H28N2O B5224825 1-(2,5-dimethylphenyl)-4-(2-ethoxybenzyl)piperazine

1-(2,5-dimethylphenyl)-4-(2-ethoxybenzyl)piperazine

Cat. No. B5224825
M. Wt: 324.5 g/mol
InChI Key: VWRUNAMZVKNRMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethylphenyl)-4-(2-ethoxybenzyl)piperazine, also known as DMPEP, is a synthetic compound that belongs to the piperazine family. It is a novel psychoactive substance that has gained popularity in recent years due to its potential use in scientific research. DMPEP has been found to have a unique mechanism of action that makes it a promising candidate for further research.

Mechanism of Action

1-(2,5-dimethylphenyl)-4-(2-ethoxybenzyl)piperazine's mechanism of action involves the activation of the serotonin 5-HT2A receptor and the dopamine D2 receptor. This activation leads to an increase in the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood, cognition, and perception. 1-(2,5-dimethylphenyl)-4-(2-ethoxybenzyl)piperazine has also been found to have an inhibitory effect on the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft.
Biochemical and Physiological Effects
1-(2,5-dimethylphenyl)-4-(2-ethoxybenzyl)piperazine has been found to have a range of biochemical and physiological effects. It has been found to increase the release of serotonin and dopamine, leading to an increase in mood, motivation, and cognitive function. 1-(2,5-dimethylphenyl)-4-(2-ethoxybenzyl)piperazine has also been found to have anxiolytic and anti-depressant effects, making it a promising candidate for the treatment of mood disorders.

Advantages and Limitations for Lab Experiments

1-(2,5-dimethylphenyl)-4-(2-ethoxybenzyl)piperazine has several advantages for lab experiments. It has a high affinity for the serotonin 5-HT2A receptor, making it a useful tool for studying the role of this receptor in mood, cognition, and perception. 1-(2,5-dimethylphenyl)-4-(2-ethoxybenzyl)piperazine's unique mechanism of action also makes it a promising candidate for the development of new drugs for the treatment of mood disorders.
However, there are also limitations to the use of 1-(2,5-dimethylphenyl)-4-(2-ethoxybenzyl)piperazine in lab experiments. Its effects on other neurotransmitter systems are not well understood, making it difficult to determine its overall effects on the brain. 1-(2,5-dimethylphenyl)-4-(2-ethoxybenzyl)piperazine is also a relatively new compound, and more research is needed to fully understand its potential uses and limitations.

Future Directions

There are several future directions for research on 1-(2,5-dimethylphenyl)-4-(2-ethoxybenzyl)piperazine. One area of interest is its potential use in the treatment of mood disorders. 1-(2,5-dimethylphenyl)-4-(2-ethoxybenzyl)piperazine's unique mechanism of action and anxiolytic and anti-depressant effects make it a promising candidate for further research in this area.
Another area of interest is its effects on other neurotransmitter systems. More research is needed to fully understand the effects of 1-(2,5-dimethylphenyl)-4-(2-ethoxybenzyl)piperazine on the brain and its potential uses in the development of new drugs.
Conclusion
In conclusion, 1-(2,5-dimethylphenyl)-4-(2-ethoxybenzyl)piperazine is a novel psychoactive substance that has gained popularity in recent years due to its potential use in scientific research. It has a unique mechanism of action and has been found to have a range of biochemical and physiological effects. 1-(2,5-dimethylphenyl)-4-(2-ethoxybenzyl)piperazine has several advantages for lab experiments, but there are also limitations to its use. Future research on 1-(2,5-dimethylphenyl)-4-(2-ethoxybenzyl)piperazine is needed to fully understand its potential uses and limitations.

Synthesis Methods

The synthesis of 1-(2,5-dimethylphenyl)-4-(2-ethoxybenzyl)piperazine involves the reaction of 2,5-dimethylphenylpiperazine with 2-ethoxybenzyl chloride in the presence of a base. The reaction is carried out in anhydrous conditions and requires careful monitoring of the temperature and reaction time. The final product is obtained after purification using column chromatography.

Scientific Research Applications

1-(2,5-dimethylphenyl)-4-(2-ethoxybenzyl)piperazine has shown potential for use in scientific research due to its unique properties. It has been found to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 1-(2,5-dimethylphenyl)-4-(2-ethoxybenzyl)piperazine has also been found to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation.

properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-[(2-ethoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O/c1-4-24-21-8-6-5-7-19(21)16-22-11-13-23(14-12-22)20-15-17(2)9-10-18(20)3/h5-10,15H,4,11-14,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRUNAMZVKNRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCN(CC2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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